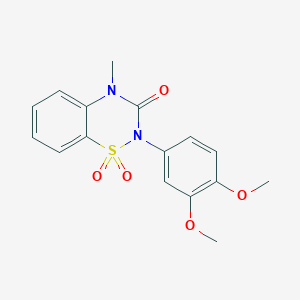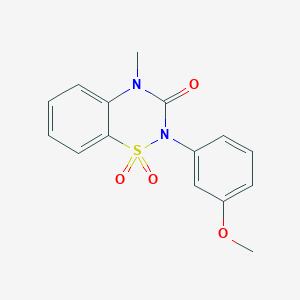![molecular formula C18H30N4O2S B6450595 tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 2549044-62-2](/img/structure/B6450595.png)
tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The tert-butyl groups and the pyrimidinyl group suggest that this compound could be a part of a larger molecule or possibly an intermediate in a synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperazine ring, with the pyrimidinyl group and the tert-butyl groups attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Piperazine derivatives, including this compound, can undergo a variety of chemical reactions, particularly at the nitrogen atoms. They can act as bases, forming salts with acids, and can also undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Piperazine derivatives are generally stable but can react with strong oxidizing agents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-17(2,3)13-12-14(20-15(19-13)25-7)21-8-10-22(11-9-21)16(23)24-18(4,5)6/h12H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNGFQIGLBFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

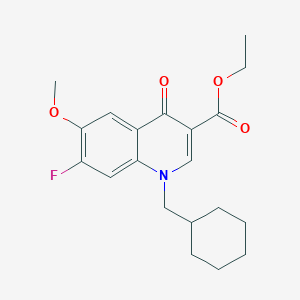
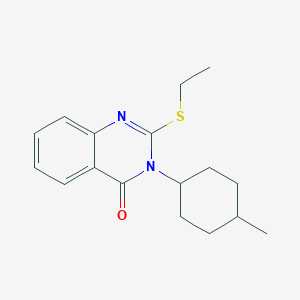

![2-[(cyclopropylmethyl)sulfanyl]-3-(3-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6450531.png)
![1-({1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6450539.png)
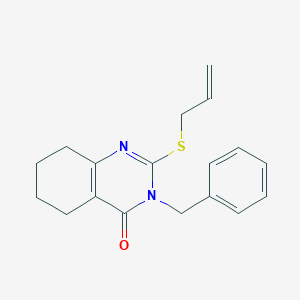
![2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450551.png)

![2-[(cyclopropylmethyl)sulfanyl]-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6450561.png)
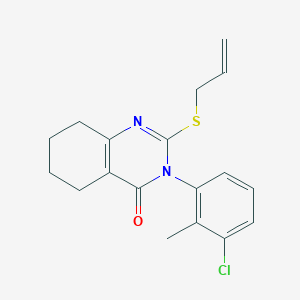
![tert-butyl 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450581.png)

